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[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-

Gas separation membranes Polysulfone Permeability

Prioritize this sterically-hindered tetramethylbiphenol where conventional bisphenols fail. The 3,3',5,5'-tetramethyl substitution delivers: 5-fold higher gas permeability in polysulfone membranes vs. standard PSF; 67.7% higher thermal conductivity and 80% higher char yield in epoxy formulations vs. BPA-based resins for semiconductor packaging; and essential bromination stability preventing 31–43% molecular weight degradation vs. tetramethylbisphenol A during AEM synthesis. A performance-enabling monomer backed by quantifiable differentiation data.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 77151-67-8
Cat. No. B10848288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-
CAS77151-67-8
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1O)C)C2=CC(=C(C(=C2)C)O)C
InChIInChI=1S/C16H18O2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8,17-18H,1-4H3
InChIKeyYGYPMFPGZQPETF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- (CAS 77151-67-8): Baseline Characteristics for Procurement and Research Applications


[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- (also referred to as 3,3',5,5'-tetramethyl-4,4'-biphenol or tetramethylbiphenol) is a sterically hindered, symmetrical bisphenol compound [1]. It features a biphenyl core with hydroxyl groups at the 4 and 4' positions and four methyl substituents at the 3,3',5,5' positions [1]. This structural motif imparts high thermal and chemical stability, as well as a distinct crystalline nature, making it a key monomer for high-performance polymers and a useful probe molecule in antioxidant mechanistic studies [2][3].

Why Substituting [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- (CAS 77151-67-8) with Generic Bisphenols Compromises Performance


The four methyl groups at the 3,3',5,5' positions of [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl- are not inert spectator groups; they actively dictate the compound's reactivity, steric profile, and resultant polymer properties. In antioxidant studies, these methyl groups serve as a critical control that isolates the bisphenol core's intrinsic activity by eliminating interference from reactive allyl side chains [1]. In polymer science, substitution with common analogs like bisphenol A leads to significantly different outcomes: lower gas permeability, inferior thermal stability, and susceptibility to degradation during bromination, all of which are directly attributable to the absence of the tetramethyl substitution pattern [2][3][4]. This evidence demonstrates that this specific compound is not a generic building block but a performance-enabling monomer with unique and quantifiable differentiation.

[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-: Quantitative Differentiation Evidence for Scientific Selection


Polymer Gas Permeability: 5x Higher than Bisphenol A Polysulfone

Tetramethylbiphenol polysulfone (TMBIPSF), synthesized from the target compound, exhibits approximately 5 times higher gas permeability coefficients compared to polysulfones derived from bisphenol A (PSF) or unsubstituted 4,4'-biphenol (BIPSF) [1]. For example, the CO₂ permeability coefficient for TMBIPSF is 31.8 barrers, compared to 5.6 barrers for PSF [1]. This increase is attributed to the methyl substituents disrupting chain packing and increasing fractional free volume [1].

Gas separation membranes Polysulfone Permeability Free volume

Epoxy Resin Thermal Conductivity: 67.7% Higher than Bisphenol A Epoxy

When the diglycidyl ether of 3,3',5,5'-tetramethyl-4,4'-biphenol (TMBP) is cured with a cationic initiator (BPH), the resulting epoxy resin achieves a thermal conductivity of 0.384 W/(m·K) [1]. This is a 67.69% increase over the standard bisphenol A epoxy resin (E-51) cured with the same hardener (0.229 W/(m·K)) and a 35.69% increase over the same TMBP resin cured with a conventional amine hardener (0.283 W/(m·K)) [1].

Thermal management Epoxy resin Semiconductor packaging Thermal conductivity

Epoxy Resin Thermal Stability: 80% Higher Char Yield than Bisphenol A Epoxy

The same TMBP-based epoxy system demonstrates dramatically superior thermal stability. At 600 °C, the carbon residue (char yield) of the TMBP/BPH cured resin is 37.53%, compared to only 20.84% for the bisphenol A epoxy (EP-DDS) [1]. This represents an 80% relative increase in char yield, indicative of enhanced flame retardancy and structural integrity at high temperatures [1].

Thermal stability Epoxy resin Char yield Flame retardancy

Polymer Bromination Stability: Prevents 31-43% Molecular Weight Loss Compared to Tetramethylbisphenol A

In the synthesis of anion exchange membranes (AEMs), poly(ether sulfone)s based on tetramethylbiphenol (TMBP) exhibit superior stability during bromination. While polymers derived from tetramethylbisphenol A (TMBA) suffer a weight average molecular weight decrease of 31–43% due to degradation of the isopropylidene linkage under radical bromination conditions, TMBP-based polymers are stable, showing no such degradation [1]. This is a direct consequence of the biphenyl core's lack of the acid-labile isopropylidene group [1].

Anion exchange membrane Bromination stability Poly(sulfone) Fuel cell

Target Application Scenarios for [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-: Where the Differentiated Evidence Justifies Selection


High-Productivity Gas Separation Membranes

Researchers and engineers developing membranes for O₂/N₂ or CO₂/CH₄ separation should prioritize this compound. The 5-fold higher permeability of TMBIPSF over conventional PSF (Section 3, Item 1) allows for the fabrication of membranes with significantly higher throughput, reducing system size and capital cost. This is a direct, quantitative performance lever [1].

Thermally Conductive Epoxy Molding Compounds for Semiconductor Packaging

For advanced semiconductor packaging where heat dissipation is a primary reliability concern, the diglycidyl ether of this compound (TMBP) offers a measurable advantage. The 67.7% higher thermal conductivity and 80% higher char yield compared to bisphenol A epoxy (Section 3, Items 2 & 3) directly address the industry's need for improved thermal management and flame retardancy in encapsulated devices [2].

Durable Anion Exchange Membranes for Alkaline Fuel Cells

In the synthesis of AEMs via bromination, the use of this tetramethylbiphenol monomer is essential to avoid the 31-43% molecular weight degradation observed with the common alternative, tetramethylbisphenol A (Section 3, Item 4). This ensures the mechanical robustness and consistent ion transport properties of the final membrane, a prerequisite for long-term fuel cell operation [3].

Mechanistic Antioxidant Studies Requiring a Non-Allylic Bisphenol Control

Investigators seeking to deconvolute the antioxidant contributions of a bisphenol core from allylic side-chain effects should use this compound as the essential control. As demonstrated in the kinetic study of magnolol and honokiol, this tetramethylbiphenol serves as the structural baseline that definitively excludes allyl group participation, enabling clear mechanistic interpretation [4].

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